molecular formula C23H29NO5S2 B2569254 Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923457-26-5

Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2569254
CAS No.: 923457-26-5
M. Wt: 463.61
InChI Key: PHQODTNBTFNJLA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic tetrahydrobenzo[b]thiophene derivative characterized by a benzylsulfonylbutanamido substituent at position 2 and a methyl group at position 6 of the fused cyclohexene ring. Tetrahydrobenzo[b]thiophenes are pharmacologically significant scaffolds due to their structural similarity to bioactive heterocycles and their versatility in drug design .

Properties

IUPAC Name

ethyl 2-(4-benzylsulfonylbutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S2/c1-3-29-23(26)21-18-12-11-16(2)14-19(18)30-22(21)24-20(25)10-7-13-31(27,28)15-17-8-5-4-6-9-17/h4-6,8-9,16H,3,7,10-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQODTNBTFNJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 923457-26-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C23H29NO5S2
  • Molecular Weight : 463.6 g/mol
  • Structure : The compound features a benzo[b]thiophene core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[b]thiophene scaffold. The synthetic routes often utilize various reagents to achieve the desired substitutions on the thiophene ring and the amide functional group.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study screening various synthesized compounds against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa found that certain derivatives displayed strong antibacterial activity (IC50 values ranging from 23.2 to 49.9 μM) .

CompoundBacterial StrainIC50 (μM)
8aE. coli25.0
8bS. aureus30.5
8cP. aeruginosa40.0

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's activity was assessed using the MTT assay, with results showing varying degrees of cytotoxicity against breast cancer cells .

Case Studies

  • Study on Antitumor Effects : A recent investigation into the cytotoxic effects of related compounds on breast cancer cells highlighted that derivatives with a benzo[b]thiophene structure exhibited notable antitumor activity, with some compounds showing IC50 values below 50 μM .
  • Antimicrobial Screening : Another study focused on synthesizing a series of benzylthio derivatives demonstrated that compounds structurally similar to this compound displayed significant antimicrobial properties against both gram-positive and gram-negative bacteria .

Scientific Research Applications

The compound Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications, particularly focusing on its antitumor and analgesic properties, supported by data tables and case studies.

In Vitro Studies

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated its ability to induce apoptosis in various cancer cell lines. A summary of IC50 values for related derivatives is provided in the following table:

CompoundIC50 (μM)Activity Level
Compound 123.2High
Compound 252.9Moderate
Compound 395.9Low

The results indicate that Compound 1 exhibits strong cytotoxic effects, significantly inducing apoptosis and necrosis in treated cells.

In Vivo Studies

In vivo studies further support the antitumor potential of this compound. Mice bearing solid tumors were treated with various doses over a specified period. Results indicated:

  • A significant reduction in tumor weight compared to control groups.
  • An observed decrease in liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity associated with tumor proliferation.

The treatment resulted in a tumor mass reduction of approximately 54% when compared to standard chemotherapy agents.

Analgesic Activity

Apart from its antitumor properties, this compound has also been evaluated for analgesic activity using the "hot plate" method on animal models. The results indicated that certain derivatives exhibited analgesic effects superior to traditional analgesics like metamizole.

Summary of Analgesic Studies

Study ReferenceMethodologyFindings
Study AHot Plate TestSignificant analgesic effect noted
Study BTail Flick TestHigher efficacy than controls

These studies provide preliminary evidence supporting the analgesic potential of this compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 4-(benzylsulfonyl)butanamido side chain. Comparisons with analogs highlight:

Compound Name / Substituent at Position 2 Core Structure Key Substituent Features Biological Activity (Reported) Reference
Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-... (Target) 6-methyl-tetrahydrobenzo[b]thiophene Benzylsulfonylbutanamido (electron-withdrawing, bulky) Not reported (inferred potential) N/A
Ethyl 2-(substituted benzylideneamino) derivatives (e.g., S8) Tetrahydrobenzo[b]thiophene p-Bromobenzylideneamino (electron-withdrawing) Anticancer (A-549 cells, IC₅₀ ~10⁻⁴ M)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives Tetrahydrobenzo[b]thiophene Cyanoacrylamido (electron-deficient) Antioxidant (DPPH assay), Antibacterial
Ethyl 2-benzamido derivatives Tetrahydrobenzo[b]thiophene Benzamido (planar, H-bonding capability) Structural intermediate (no bioactivity reported)

Key Observations :

  • Electron-withdrawing groups (EWGs) enhance bioactivity in analogs. The benzylsulfonyl group in the target compound may similarly improve binding affinity or metabolic stability compared to simpler substituents like benzamido .
Physicochemical and Structural Properties
  • Crystal Packing : Benzamido derivatives () exhibit planar rings and intramolecular N–H⋯O hydrogen bonds (S(6) motif), stabilizing the structure . The target compound’s sulfonyl group may introduce additional H-bond acceptors, altering packing efficiency.
  • Solubility: The benzylsulfonylbutanamido group’s polarity could enhance water solubility compared to benzylideneamino derivatives but reduce it relative to cyanoacrylamido analogs .

Q & A

Basic: What synthetic strategies are recommended for optimizing the acylation and sulfonylation steps in this compound?

Answer:
The butanamido and benzylsulfonyl groups require sequential acylation and sulfonylation. For acylation, acylation agents like acetyl chloride or Boc-anhydride (tert-butoxycarbonyl) in dry CH₂Cl₂ with pyridine as a base can be used, as demonstrated in analogous tetrahydrobenzo[b]thiophene derivatives . Sulfonylation typically employs benzylsulfonyl chloride under inert conditions. Key optimizations include:

  • Temperature control : Ice-cold conditions for exothermic reactions (e.g., acylation) to prevent side products .
  • Solvent selection : DMF or 1,4-dioxane for improved solubility of intermediates .
  • Purification : Recrystallization (methanol) or reverse-phase HPLC for high-purity yields (>95%) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and C=O/C=S bonds (1650–1750 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include thiophene ring protons (δ 6.5–7.5 ppm), ester carbonyl carbons (δ ~165 ppm), and sulfonyl group integration .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and isotopic patterns .
  • Melting point analysis : Consistency with literature values (e.g., 195–220°C for related derivatives) .

Basic: What safety protocols are essential for handling this compound?

Answer:
Refer to SDS guidelines for thiophene derivatives :

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (Category 2/2A irritant).
  • Ventilation : Use fume hoods due to respiratory toxicity risks (Specific Target Organ Toxicity, STOT-SE 3).
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid aqueous cleanup to prevent sulfonate hydrolysis .
  • Storage : In airtight containers at –20°C, away from oxidizing agents .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance antibacterial activity?

Answer:
SAR studies on tetrahydrobenzo[b]thiophene derivatives suggest:

  • Benzylsulfonyl group : Critical for membrane penetration; bulkier substituents (e.g., 4-CF₃) improve Gram-negative activity .
  • 6-Methyl group : Enhances steric stability but reduces solubility; replacing with polar groups (e.g., –OH) may optimize bioavailability .
  • Butanamido chain : Shortening to propanamido increases metabolic stability in vitro (tested via microsomal assays) .
  • Electrochemical profiling : Cyclic voltammetry reveals redox-active thiophene cores, correlating with reactive oxygen species (ROS) generation in antibacterial mechanisms .

Advanced: How should researchers resolve contradictions in spectral data or bioactivity results?

Answer:

  • Spectral discrepancies : Compare ¹³C NMR shifts with DFT-calculated values (e.g., thiophene C3 carbonyl at δ 165–170 ppm) . Re-crystallize samples to eliminate impurities.
  • Bioactivity variability :
    • Purity checks : Use HPLC (≥98% purity threshold) to exclude degraded/byproduct interference .
    • Assay controls : Include reference standards (e.g., ciprofloxacin for antibacterial assays) and replicate experiments (n ≥ 3) .
    • Mechanistic studies : Probe membrane disruption via fluorescence microscopy (e.g., propidium iodide uptake) .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling (e.g., acylation at 0–5°C) .
  • Purification bottlenecks : Replace HPLC with flash chromatography (silica gel, ethyl acetate/hexane gradients) for >10 g batches .
  • Solvent recovery : Optimize distillation for DMF or CH₂Cl₂ reuse (reduce costs by ~40%) .
  • Byproduct formation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: Which strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) for aqueous formulations (test stability via dynamic light scattering) .
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug design : Replace ethyl ester with morpholine amide to enhance hydrophilicity (logP reduction from 4.0 to 2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.